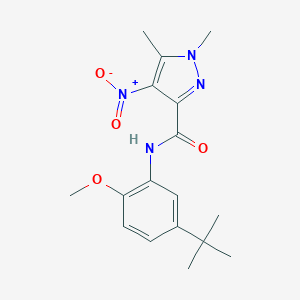
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide, also known as CCPA, is a synthetic compound that has been extensively studied for its potential use as a research tool. CCPA is a highly selective adenosine A1 receptor agonist, meaning that it binds specifically to this receptor and activates it. Adenosine is a naturally occurring molecule in the body that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The adenosine A1 receptor is one of four subtypes of adenosine receptors, and it is primarily found in the brain, heart, and kidneys.
Mécanisme D'action
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide binds specifically to the adenosine A1 receptor and activates it, leading to downstream effects on various physiological processes. Activation of the adenosine A1 receptor can lead to inhibition of neurotransmitter release, reduction in heart rate and blood pressure, and modulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide are primarily mediated through activation of the adenosine A1 receptor. These effects can include reduced neurotransmitter release, decreased heart rate and blood pressure, and modulation of inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been shown to have neuroprotective effects in animal models of ischemia-reperfusion injury and Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor, which allows researchers to specifically target this receptor without affecting other adenosine receptor subtypes. However, one limitation of using 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is that it may not accurately reflect the effects of endogenous adenosine, which can activate multiple adenosine receptor subtypes simultaneously.
Orientations Futures
There are several potential future directions for research involving 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide. One area of interest is the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease. Another area of interest is the development of new adenosine A1 receptor agonists with improved selectivity and efficacy. Finally, there is ongoing research exploring the role of adenosine A1 receptor activation in various physiological processes, which may lead to new insights into the function of this receptor in health and disease.
Méthodes De Synthèse
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide is typically synthesized through a multi-step process that involves the reaction of various starting materials. One common method involves the reaction of 3-chloro-4-methoxyaniline with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with chloroacetyl chloride to form the chlorinated pyrazole, which is subsequently reacted with ammonia to form the final product, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide.
Applications De Recherche Scientifique
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used extensively in scientific research as a tool to study the adenosine A1 receptor and its role in various physiological processes. For example, 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has been used to investigate the effects of adenosine A1 receptor activation on sleep, cardiovascular function, and inflammation. 4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide has also been used in studies exploring the potential therapeutic benefits of adenosine A1 receptor agonists for conditions such as ischemia-reperfusion injury, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
4-chloro-N-(3-chloro-4-methoxyphenyl)-1-ethyl-1H-pyrazole-5-carboxamide |
|---|---|
Formule moléculaire |
C13H13Cl2N3O2 |
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
4-chloro-N-(3-chloro-4-methoxyphenyl)-2-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-3-18-12(10(15)7-16-18)13(19)17-8-4-5-11(20-2)9(14)6-8/h4-7H,3H2,1-2H3,(H,17,19) |
Clé InChI |
HZEFWZXIPBDXHK-UHFFFAOYSA-N |
SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
SMILES canonique |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[2-(methylsulfanyl)phenyl]furan-2-carboxamide](/img/structure/B213597.png)
![Methyl 5-methyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B213598.png)


![N-(3-bromophenyl)-3-[(4-chloro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213607.png)
![N-(4-bromo-2-methylphenyl)-2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetamide](/img/structure/B213609.png)

![1-{5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}piperidine](/img/structure/B213611.png)


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-chlorophenyl)-2-furamide](/img/structure/B213616.png)